Almonertinib mesylate

CNS Metastasis Blood-Brain Barrier EGFR TKI

Almonertinib mesylate (CAS 2134096-06-1), also known as aumolertinib or HS-10296, is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a small molecule specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.

Molecular Formula C31H39N7O5S
Molecular Weight 621.8 g/mol
CAS No. 2134096-06-1
Cat. No. B10829896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmonertinib mesylate
CAS2134096-06-1
Molecular FormulaC31H39N7O5S
Molecular Weight621.8 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.CS(=O)(=O)O
InChIInChI=1S/C30H35N7O2.CH4O3S/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;1-5(2,3)4/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H3,(H,2,3,4)
InChIKeyWTEXJDGTVUQRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Almonertinib Mesylate (CAS 2134096-06-1): Third-Generation EGFR TKI for NSCLC Research and Drug Development


Almonertinib mesylate (CAS 2134096-06-1), also known as aumolertinib or HS-10296, is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It is a small molecule specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs [2]. Almonertinib has demonstrated high selectivity for mutant EGFR over wild-type EGFR, a critical attribute for mitigating dose-limiting toxicities associated with earlier-generation inhibitors . It is approved in multiple regions, including China and the European Union, for various stages of EGFR-mutated non-small cell lung cancer (NSCLC), underscoring its established clinical utility [3].

Almonertinib Mesylate in NSCLC Research: Why Not All Third-Generation EGFR TKIs Are Interchangeable


Despite belonging to the same class of third-generation EGFR TKIs, compounds like almonertinib and osimertinib exhibit distinct molecular structures and pharmacological properties that preclude simple substitution in research and clinical development. Key differentiating factors include differences in lipophilicity, which influences blood-brain barrier (BBB) penetration and central nervous system (CNS) activity [1]; variations in potency against specific resistance mutations like the EGFR T790M/L858R and T790M/Del19 double mutants [2]; and the specific mesylate salt form of almonertinib, which impacts its physicochemical properties, such as solubility and stability, compared to other salt forms or the free base [3]. Therefore, a 'one-size-fits-all' approach to sourcing third-generation EGFR TKIs is scientifically unsound and can introduce significant variability and bias into experimental results.

Almonertinib Mesylate Evidence Guide: Quantitative Differentiation from Comparator Compounds


Quantified Superior CNS Penetration: Almonertinib vs. Osimertinib for Brain Metastasis Research

Almonertinib demonstrates a quantifiable advantage in reducing the risk of CNS disease progression compared to osimertinib. In a prospective real-world study (ARTISTRY), almonertinib significantly reduced the cumulative incidence of CNS progression vs. osimertinib in EGFR-mutant NSCLC patients with baseline brain metastases, with a 12-month CNS progression rate of 9.7% for almonertinib compared to 23.3% for osimertinib [1]. This is attributed to almonertinib's enhanced lipophilicity, leading to superior blood-brain barrier penetration [2].

CNS Metastasis Blood-Brain Barrier EGFR TKI

Almonertinib Mesylate's Nanomolar Potency Against Double-Mutant EGFR (T790M/L858R and T790M/Del19)

Almonertinib mesylate exhibits high inhibitory activity against clinically relevant EGFR double mutants. In biochemical assays, the IC50 values are 0.29 nM for T790M/L858R and 0.21 nM for T790M/Del19 [1]. These values demonstrate sub-nanomolar potency against these resistant forms, while its activity against wild-type EGFR is significantly weaker (IC50: 3.39 nM), highlighting its selectivity [2]. This specific potency profile is a key parameter for cell-based and in vivo studies modeling acquired resistance.

EGFR T790M L858R Exon 19 Deletion IC50

Comparative Clinical Efficacy: Almonertinib Demonstrates Non-Inferior PFS to Osimertinib in EGFR L858R-Mutant NSCLC

In a retrospective comparative cohort study of 200 patients with EGFR L858R-mutant NSCLC, almonertinib (110 mg) and osimertinib (80 mg) showed no statistically significant difference in median progression-free survival (PFS) [1]. The median PFS was 19.4 months (95% CI 13.8–NA) for almonertinib and 18.5 months (95% CI 16.1–22.5) for osimertinib (HR = 0.92, p = 0.69) [1]. Another study with 202 patients corroborated this, showing comparable efficacy and safety in first-line and second-line settings [2].

NSCLC Progression-Free Survival EGFR L858R

Almonertinib Achieves High Systemic Exposure with a Defined Pharmacokinetic Profile in Humans

The Phase 1 trial established the recommended Phase 2 dose (RP2D) of almonertinib at 110 mg once daily, achieving a mean steady-state AUC0-24h of 6,440 ng·h/mL and a Cmax of 348 ng/mL [1]. At this dose, the half-life (t1/2) was approximately 30.7 hours, supporting once-daily oral dosing [1]. The 260 mg dose showed saturation of exposure, indicating a plateau in bioavailability [1].

Pharmacokinetics Bioavailability Phase 1

Almonertinib Shows Significant DFS Improvement vs. Placebo in Adjuvant Setting (ARTS Study)

In the Phase 3 ARTS study of completely resected stage II-IIIB EGFR-mutant NSCLC, adjuvant almonertinib significantly improved disease-free survival (DFS) compared to placebo [1]. The 2-year DFS rate was 90.2% in the almonertinib arm versus 58.4% in the placebo arm, corresponding to a hazard ratio (HR) of 0.17 (83% reduction in risk of disease recurrence or death) [1][2].

Adjuvant Therapy Disease-Free Survival Phase 3

Optimal Research Applications for Almonertinib Mesylate Based on Evidence-Based Differentiation


In Vivo and In Vitro Modeling of EGFR-Mutant NSCLC with Brain Metastasis

Given its quantifiably superior CNS activity compared to osimertinib [1], almonertinib mesylate is the preferred compound for establishing and studying brain metastasis models of EGFR-mutant NSCLC. Its enhanced lipophilicity and proven ability to reduce CNS progression risk make it ideal for evaluating novel combination therapies targeting intracranial disease.

Preclinical Studies of Acquired Resistance to Third-Generation EGFR TKIs

Almonertinib's defined IC50 values against double-mutant EGFR (T790M/L858R and T790M/Del19) [2] provide a precise baseline for researchers. This makes it an excellent tool for generating almonertinib-resistant cell lines and patient-derived xenografts (PDX) to investigate emerging resistance mechanisms, such as C797S mutations or MET amplification, and to screen for next-generation inhibitors.

Comparative Efficacy Research in EGFR L858R-Mutant NSCLC Models

As clinical evidence demonstrates non-inferior PFS to osimertinib specifically in the EGFR L858R-mutant population [3], almonertinib serves as a critical control arm or reference compound for studies aimed at developing new therapies for this patient subgroup. Its established efficacy profile allows for robust comparative analyses with investigational agents.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with Clinically Relevant Exposures

The well-characterized human PK profile of almonertinib, including steady-state AUC and Cmax [4], allows researchers to conduct preclinical PK/PD studies that are directly translatable. This ensures that doses used in animal models achieve plasma concentrations that mirror those observed in patients at the approved 110 mg daily dose, enhancing the predictive value of preclinical experiments.

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